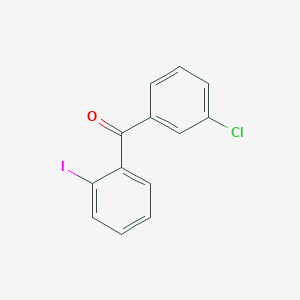
2-Methoxy-3-(3-cyanophenylacetyl)pyridine
Overview
Description
“2-Methoxy-3-(3-cyanophenylacetyl)pyridine” is a chemical compound with the molecular formula C15H12N2O2 . It’s a complex organic compound that falls under the category of heterocyclic compounds .
Synthesis Analysis
The synthesis of “2-Methoxy-3-(3-cyanophenylacetyl)pyridine” or similar compounds often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-(3-cyanophenylacetyl)pyridine” is characterized by the presence of a pyridine ring, which is a basic heterocyclic organic compound . It also contains a methoxy group (OCH3) and a cyanophenylacetyl group .Chemical Reactions Analysis
The chemical reactions involving “2-Methoxy-3-(3-cyanophenylacetyl)pyridine” or similar compounds can be quite diverse. For instance, the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated . Moreover, ortho lithiation of 3-methoxypyridine has been studied using mesityllithium as the metalating base .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-(3-cyanophenylacetyl)pyridine” include its molecular weight, which is 252.27 . Other properties like melting point, boiling point, and density are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis and Chemical Reactivity
2-Methoxy-3-(3-cyanophenylacetyl)pyridine, a pyridine derivative, has been explored in various synthetic and chemical reactivity contexts. Pyridine derivatives are critical in the synthesis of complex molecules due to their versatility in chemical reactions. For instance, the methoxycarbonylation of alkenes catalyzed by palladium(II) complexes with P,N-donor ligands demonstrates the utility of pyridine derivatives in facilitating carbon-carbon bond formation, highlighting their role in the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Aguirre et al., 2007).
Insecticidal Activities
The exploration of pyridine derivatives for insecticidal activities has shown promising results, particularly in agriculture. For example, the synthesis and toxicity evaluation of various pyridine derivatives against the cowpea aphid demonstrate their potential as effective insecticides. The findings suggest that these compounds could serve as the basis for the development of new, more environmentally friendly pesticides, contributing to sustainable agricultural practices (Bakhite et al., 2014).
Corrosion Inhibition
The role of pyridine derivatives in corrosion inhibition, particularly for metals in acidic environments, is a notable application in materials science. Research on the adsorption and corrosion inhibition effects of pyridine derivatives on mild steel in hydrochloric acid reveals their efficacy in protecting metal surfaces. These studies are crucial for industries related to construction and metal fabrication, where corrosion resistance is paramount for longevity and safety (Ansari et al., 2015).
Photophysical Properties
The study of pyridine derivatives extends into photophysical properties, with implications for materials science, especially in the development of photoluminescent materials. For instance, the investigation into the blue phosphorescent zwitterionic Ir(III) complexes featuring pyridyl ligands elucidates the potential of pyridine derivatives in creating stable, high-luminescence materials. Such materials could find applications in OLEDs and other electronic displays, enhancing efficiency and color purity (Axtell et al., 2016).
Antimicrobial Activities
The antimicrobial activities of pyridine derivatives represent a critical area of research in pharmaceuticals and healthcare. Synthesis and evaluation of novel pyridine-based compounds for antibacterial activity show promise in developing new antimicrobial agents. Such research is essential in the fight against resistant bacterial strains, offering potential pathways for new treatments (Bogdanowicz et al., 2013).
properties
IUPAC Name |
3-[2-(2-methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-13(6-3-7-17-15)14(18)9-11-4-2-5-12(8-11)10-16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRAZGRPJDBAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642161 | |
| Record name | 3-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898785-93-8 | |
| Record name | 3-[2-(2-Methoxy-3-pyridinyl)-2-oxoethyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



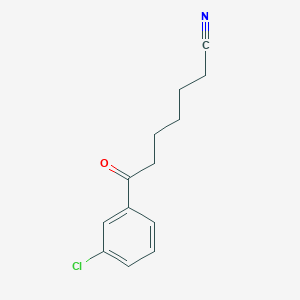
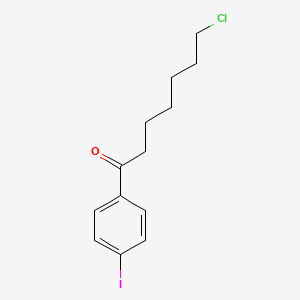





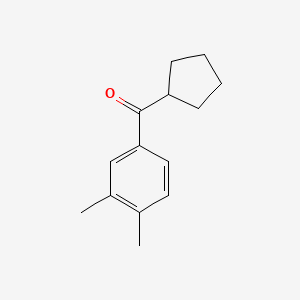
![[3-(Benzyloxy)-4-methylphenyl]methanol](/img/structure/B1614014.png)
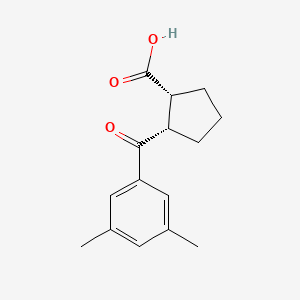
![cis-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614017.png)


